molecular formula C22H14Cl2N2O2S B11182199 3-(3,4-dichlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]quinazolin-4(3H)-one

3-(3,4-dichlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11182199
M. Wt: 441.3 g/mol
InChI Key: UJOZEIDHOOZINF-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable reagent.

    Introduction of the 3,4-Dichlorophenyl Group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 2-Oxo-2-Phenylethylsulfanyl Group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

Studies might explore its potential as an enzyme inhibitor or its interactions with biological macromolecules.

Medicine

Research could focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

The compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and might have similar biological activities.

    Phenylsulfanyl Compounds: Compounds with a phenylsulfanyl group might exhibit similar chemical reactivity.

Uniqueness

The unique combination of the 3,4-dichlorophenyl group and the 2-oxo-2-phenylethylsulfanyl group in the quinazolinone scaffold might confer distinct biological activities or chemical properties, making this compound of particular interest in research.

Properties

Molecular Formula

C22H14Cl2N2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-phenacylsulfanylquinazolin-4-one

InChI

InChI=1S/C22H14Cl2N2O2S/c23-17-11-10-15(12-18(17)24)26-21(28)16-8-4-5-9-19(16)25-22(26)29-13-20(27)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

UJOZEIDHOOZINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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